REACTION_CXSMILES
|
OCC[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[SH:10].[C:11]([O-:15])(=[O:14])[CH:12]=[CH2:13].[Cl-].N1C=CC=[CH:19][CH:18]=1>>[C:11]([O:15][CH2:18][CH2:19][S:10][C:5]1[CH:4]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:14])[CH:12]=[CH2:13] |f:1.2|
|
Name
|
hydroxyethyl benzene thiol
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OCCC1=C(C=CC=C1)S
|
Name
|
chloride acrylate
|
Quantity
|
44.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-].[Cl-]
|
Name
|
|
Quantity
|
244 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCSC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |